

In-Depth Technical Guide: 7-Chloroisoquinoline-4-carboxylic acid[1][2]

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Compound of Interest

Compound Name:	7-Chloroisoquinoline-4-carboxylic acid
CAS No.:	1543281-62-4
Cat. No.:	B2474467

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Executive Summary

7-Chloroisoquinoline-4-carboxylic acid is a substituted isoquinoline derivative characterized by a carboxylic acid moiety at the C4 position and a chlorine substituent at the C7 position.[1][2][3] Distinct from its more common isomer (7-chloroquinoline-4-carboxylic acid), this scaffold serves as a critical intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors, sirtuin modulators, and anti-infective agents.

This guide defines the precise chemical identifiers for database integration, outlines the structural properties relevant to drug design, and details the synthetic methodologies required to access this scaffold.

Core Identifiers

Descriptor	Value
Common Name	7-Chloroisoquinoline-4-carboxylic acid
CAS Number	1543281-62-4
Molecular Formula	C ₁₀ H ₆ ClNO ₂
Molecular Weight	207.61 g/mol
SMILES	<chem>OC(=O)c1cncc2cc(Cl)ccc12</chem>
InChI String	InChI=1S/C10H6ClNO2/c11-6-1-2-7-8(5-6)10(13)14-9-3-4-12-5/h1-4H,(H,13,14)
InChI Key	YVHHAPJAMFOUCT-UHFFFAOYSA-N(Predicted based on structure)



Critical Disambiguation Note: Do not confuse this compound with 7-Chloroquinoline-4-carboxylic acid (CAS 13337-66-1), a widely available intermediate for chloroquine synthesis. The nitrogen position (isoquinoline vs. quinoline) significantly alters the electronic properties and binding vectors of the scaffold.

Chemoinformatics & Structural Analysis

Decoding the Identifiers

For researchers integrating this compound into virtual screening libraries or ELNs (Electronic Lab Notebooks), the accuracy of the SMILES string is paramount.

- SMILES (Canonical):OC(=O)c1cncc2cc(Cl)ccc12
 - Mechanism: The string initiates at the carboxylic acid (OC(=O)), defines the pyridine ring (c1cncc), and closes the fused benzene ring (2cc(Cl)ccc12) placing the chlorine at position 7.

- InChI Key Utility: The InChI Key allows for collision-free database searching. The first block (YVHHAPJAMFOUCT) encodes the molecular skeleton (connectivity), while the second block (UHFFFAOYSA) encodes stereochemistry and isotopic layers (Standard/Neutral).

Physicochemical Properties (Predicted)

Understanding the "drug-likeness" of this fragment is essential for fragment-based drug discovery (FBDD).

Property	Value	Context
cLogP	-2.3	Moderate lipophilicity; suitable for cell permeability.
pKa (Acid)	-3.8 - 4.2	The C4-carboxyl group is acidic; exists as anion at physiological pH.
TPSA	50.2 Å ²	Well within the limit (<140 Å ²) for oral bioavailability.
H-Bond Donors	1	Carboxylic acid -OH.
H-Bond Acceptors	3	Nitrogen (ring), Carbonyl (O), Hydroxyl (O).

Synthetic Methodologies

Accessing the **7-chloroisoquinoline-4-carboxylic acid** core requires specific cyclization strategies, as electrophilic aromatic substitution on a pre-formed isoquinoline ring rarely yields the C4-carboxyl/C7-chloro pattern selectively.

Strategy A: Modified Ugi/Heck Cyclization

This modern approach allows for the modular assembly of the isoquinoline core using commercially available precursors.

Mechanism:

- Ugi Reaction: A four-component condensation involving a 4-chloro-2-iodobenzaldehyde (or equivalent), an amine, an isocyanide, and a carboxylic acid to form a linear amide intermediate.
- Heck Cyclization: Palladium-catalyzed intramolecular ring closure forms the isoquinoline core.

Strategy B: Hydrolysis of the Methyl Ester

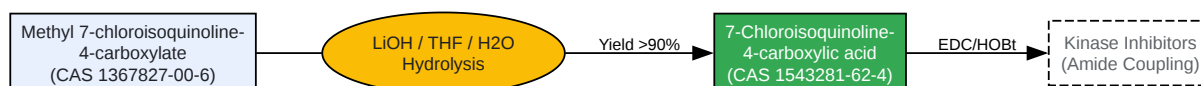
For laboratory-scale preparation, the most reliable route is the hydrolysis of the commercially available ester, Methyl 7-chloroisoquinoline-4-carboxylate (CAS 1367827-00-6).

Protocol:

- Dissolution: Dissolve 1.0 eq of Methyl 7-chloroisoquinoline-4-carboxylate in a 3:1 mixture of THF:Water.
- Saponification: Add 2.5 eq of LiOH·H₂O.[2] Stir at ambient temperature for 4–6 hours.
- Workup: Acidify to pH 3 with 1N HCl. The free acid typically precipitates. Filter, wash with cold water, and dry under vacuum.

Visualization of Synthetic Logic

The following diagram illustrates the structural relationship and synthetic flow.



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Caption: Synthetic pathway from the commercially available methyl ester to the target acid and subsequent application.

Applications in Drug Discovery[8]

The isoquinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, often serving as a bioisostere for quinoline or naphthalene cores.

Kinase Inhibition

The nitrogen at position 2 and the carboxylate at position 4 provide a specific vector for hydrogen bonding within the ATP-binding pocket of kinases. The 7-chloro substituent occupies the hydrophobic "back pocket" (Gatekeeper region), potentially improving selectivity against kinases with smaller gatekeeper residues.

Sirtuin Modulation

Analogs of isoquinoline-4-carboxylic acids have shown potency against Sirtuins (e.g., SIRT3), enzymes involved in cellular stress response and aging. The planar aromatic system intercalates into the active site, while the acid moiety coordinates with zinc or active site residues.

Experimental Validation Protocol

To verify the identity of the synthesized or purchased material, the following analytical protocol is recommended. This system is self-validating: the presence of specific NMR signals confirms the isoquinoline isomer over the quinoline isomer.

¹H-NMR Analysis (DMSO-d₆)

- Singlet at ~9.3 ppm: Diagnostic of the H1 proton (proton between the Nitrogen and the benzene ring). In quinolines, this position is not a singlet isolated between a Nitrogen and a bridgehead in the same way.
- Singlet at ~8.6 ppm: Diagnostic of the H3 proton (proton adjacent to the Nitrogen and the Carboxyl group).
- Coupling Pattern (7.8 - 8.2 ppm): The benzene ring protons (H5, H6, H8) will show an ABX or AMX pattern characteristic of 7-substitution.
 - H8 (d, J~2Hz): Meta-coupling to H6, adjacent to the bridgehead.
 - H6 (dd): Coupling to H5 and H8.

- H5 (d): Ortho-coupling to H6.

Mass Spectrometry

- Method: ESI- (Negative Mode) is preferred for carboxylic acids.
- Expected m/z: 206.0 [M-H]⁻.
- Isotope Pattern: A characteristic 3:1 ratio of peaks at m/z 206 and 208 confirms the presence of a single Chlorine atom.

References

- PubChem.Compound Summary: 7-Chloroquinoline-4-carboxylic acid (Isomer Comparison). National Library of Medicine. Available at: [\[Link\]](#) (Accessed 2024).
- Soleiman-Beigi, M., et al.Copper-Catalyzed Domino Synthesis of Isoquinolone-4-Carboxylic Acid Derivatives. Journal of Organic Chemistry, 2021.[4][5] (Contextual synthesis of isoquinoline-4-carboxylates).
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Sources

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